molecular formula C22H22BrO2P B580052 (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide CAS No. 109376-35-4

(2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide

Cat. No. B580052
M. Wt: 431.278
InChI Key: VJVZPTPOYCJFNI-WWPGYFPTSA-M
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Description

2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide (EOPB) is an organophosphorus compound that is widely used in the synthesis of organic compounds. It is a white crystalline solid with a melting point of 139-141°C. EOPB is a versatile reagent that can be used in a variety of synthetic organic chemistry reactions, such as Wittig reactions, Stille reactions, Suzuki-Miyaura cross-coupling reactions, and Heck reactions. It is also used in the synthesis of pharmaceuticals, dyes, and polymers.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : This compound has been prepared through cyclocondensation processes, as demonstrated by Hewitt and Teese. They describe the synthesis of 2-Ethoxy-6-oxo-1,2-azaphosphinane 2-oxide, a closely related compound, using ethyl 4-(P-amino-P-ethoxyphosphinoyl)butanoate (Hewitt & Teese, 1984).

  • Reactions with Organometallic Reagents : These compounds exhibit interesting reactivity when interacting with organometallic reagents. For instance, N-alkylated derivatives of similar compounds have been shown to react with organometallic reagents to yield acyclic products (Hewitt & Teese, 1985).

  • Applications in Heterocyclic Chemistry : The creation of novel heterocyclic dienes has been reported, which involved derivatives of related compounds. This is part of an intricate process starting from ethoxy-based phosphorin oxides, highlighting its utility in creating diverse chemical structures (Polozov & Cremer, 2002).

  • Catalysis and Synthesis of Other Compounds : The role of triphenylphosphine in catalyzing complex reactions has been studied, revealing its importance in synthesizing a variety of chemical structures. This indicates the potential of using compounds like (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium bromide in catalytic processes (Yavari, Aghazadeh, & Tafazzoli, 2002).

  • Formation of Phosphonic Acids and Esters : The compound has been used in reactions to produce phosphonic acids and esters, demonstrating its versatility in synthetic organic chemistry (Zbiral & Drescher, 1988).

properties

IUPAC Name

(2-ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O2P.BrH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1/i18+1,22+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVZPTPOYCJFNI-WWPGYFPTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH2][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746092
Record name [2-Ethoxy-2-oxo(~13~C_2_)ethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide

CAS RN

109376-35-4
Record name [2-Ethoxy-2-oxo(~13~C_2_)ethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109376-35-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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